Cas no 89792-09-6 (5-Amino-1H-indazol-3(2H)-one)
5-Amino-1H-indazol-3(2H)-one Chemical and Physical Properties
Names and Identifiers
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- 5-Amino-3-hydroxy(1H)indazole
- 3H-Indazol-3-one,5-amino-1,2-dihydro-
- 3H-INDAZOL-3-ONE,5-AMINO-1,2-DIHYDRO,
- 5-amino-1,2-dihydroindazol-3-one
- 5-amino-1H-indazol-3(2H)-one
- 5-amino-1,2-dihydro-indazol-3-one
- 5-amino-3-indazolinone
- 6-Amino-3-indazolinon
- AMY9711
- AKOS015854629
- FT-0651152
- 89792-09-6
- 5-Amino-1H-indazol-3-ol
- AS-49539
- I11429
- 5-Amino-1,2-dihydro-3H-indazol-3-one
- DTXSID30566184
- AKOS006282967
- 5-Amino-3-hydroxy (1H)indazole
- SCHEMBL3906637
- XAFHVHYSJZHBMY-UHFFFAOYSA-N
- 5-AMINO-3-HYDROXY-1H-INDAZOLE
- CS-0270692
- SCHEMBL5608450
- EN300-1231223
- 3H-Indazol-3-one, 5-amino-1,2-dihydro-
- Z1198174712
- 5-amino-2,3-dihydro-1H-indazol-3-one
- DB-006945
- 5-Amino-1H-indazol-3(2H)-one
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- MDL: MFCD07781653
- Inchi: 1S/C7H7N3O/c8-4-1-2-6-5(3-4)7(11)10-9-6/h1-3H,8H2,(H2,9,10,11)
- InChI Key: XAFHVHYSJZHBMY-UHFFFAOYSA-N
- SMILES: O=C1C2C=C(C=CC=2NN1)N
Computed Properties
- Exact Mass: 149.05900
- Monoisotopic Mass: 149.058911855g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 183
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 67.2Ų
Experimental Properties
- PSA: 74.93000
- LogP: 1.43190
5-Amino-1H-indazol-3(2H)-one Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-Amino-1H-indazol-3(2H)-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
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| Alichem | A269002662-5g |
5-Amino-1H-indazol-3-ol |
89792-09-6 | 95% | 5g |
$1433.80 | 2023-08-31 | |
| Alichem | A269002662-10g |
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| Alichem | A269002662-25g |
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$3417.00 | 2023-08-31 | |
| TRC | A636350-100mg |
5-Amino-1H-indazol-3(2H)-one |
89792-09-6 | 100mg |
$ 70.00 | 2022-06-07 | ||
| TRC | A636350-500mg |
5-Amino-1H-indazol-3(2H)-one |
89792-09-6 | 500mg |
$ 230.00 | 2022-06-07 | ||
| TRC | A636350-1g |
5-Amino-1H-indazol-3(2H)-one |
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$ 340.00 | 2022-06-07 | ||
| Chemenu | CM133536-1g |
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$374 | 2021-08-05 | |
| Chemenu | CM133536-5g |
5-amino-1H-indazol-3-ol |
89792-09-6 | 95% | 5g |
$935 | 2021-08-05 | |
| Chemenu | CM133536-10g |
5-amino-1H-indazol-3-ol |
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$1403 | 2021-08-05 | |
| Chemenu | CM133536-25g |
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$2338 | 2021-08-05 |
5-Amino-1H-indazol-3(2H)-one Suppliers
5-Amino-1H-indazol-3(2H)-one Related Literature
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
Additional information on 5-Amino-1H-indazol-3(2H)-one
Comprehensive Overview of 5-Amino-1H-indazol-3(2H)-one (CAS No. 89792-09-6): Properties, Applications, and Research Insights
5-Amino-1H-indazol-3(2H)-one (CAS No. 89792-09-6) is a heterocyclic organic compound gaining significant attention in pharmaceutical and biochemical research due to its unique structural features and versatile applications. As a derivative of indazole, this compound exhibits a fused bicyclic framework comprising a benzene ring and a pyrazole ring, with an amino group at the 5-position and a carbonyl group at the 3-position. Its molecular formula, C7H7N3O, and molecular weight of 149.15 g/mol make it a valuable intermediate in synthetic chemistry.
The growing interest in 5-Amino-1H-indazol-3(2H)-one is reflected in its rising search volume across scientific databases, particularly among researchers exploring kinase inhibitors, anticancer agents, and neuroprotective compounds. Recent studies highlight its potential as a scaffold for designing small-molecule therapeutics, aligning with the industry's focus on targeted drug discovery. Questions like "How is 5-Amino-1H-indazol-3(2H)-one synthesized?" or "What are the biological activities of indazole derivatives?" frequently appear in academic forums, underscoring its relevance.
From a synthetic perspective, 89792-09-6 serves as a precursor for constructing complex molecules via Pd-catalyzed cross-coupling or nucleophilic substitution reactions. Its amino and carbonyl functionalities allow for selective modifications, enabling the development of structure-activity relationship (SAR) studies. Researchers also investigate its solubility and stability under physiological conditions, critical for drug formulation.
In the context of green chemistry, efforts to optimize the synthesis of 5-Amino-1H-indazol-3(2H)-one using catalytic methods or microwave-assisted techniques have gained traction. These approaches address sustainability concerns while improving yield—a topic frequently searched alongside "eco-friendly indazole synthesis." Additionally, computational studies leveraging AI-driven molecular modeling predict its binding affinity for various enzymes, further expanding its utility.
Beyond pharmaceuticals, CAS 89792-09-6 finds niche applications in material science, particularly in designing fluorescent probes due to its conjugated π-system. Its photophysical properties are under investigation for bioimaging and sensor development, areas experiencing exponential growth. As the demand for multifunctional organic compounds increases, this indazole derivative remains a focal point for interdisciplinary research.
To summarize, 5-Amino-1H-indazol-3(2H)-one exemplifies the convergence of medicinal chemistry and advanced materials. Its adaptability to diverse synthetic routes and biological relevance positions it as a compound of enduring scientific value. Future research may explore its role in personalized medicine or biodegradable materials, aligning with global trends toward precision healthcare and sustainability.
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